4-bromo-3-phenyl-1,2-thiazol-5-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-bromo-3-phenyl-1,2-thiazol-5-amine” is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring with one sulfur and one nitrogen atom . Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . Specifically, 4-bromo-3-phenyl-1,2-thiazol-5-amine derivatives have been synthesized to overcome microbial resistance and improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

Synthesis Analysis

The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine derivatives involves confirming their molecular structures through physicochemical and spectral characteristics . The synthesized compounds are then evaluated for their in vitro antimicrobial activity and anticancer activity .Molecular Structure Analysis

The molecular structure of 4-bromo-3-phenyl-1,2-thiazol-5-amine derivatives is confirmed by physicochemical and spectral characteristics . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

The chemical reactions of 4-bromo-3-phenyl-1,2-thiazol-5-amine derivatives involve interactions with various biological targets. For instance, some derivatives have shown promising antimicrobial activity that is comparable to standard drugs like norfloxacin (antibacterial) and fluconazole (antifungal) .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis of 4-bromo-3-phenyl-1,2-thiazol-5-amine can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "Bromobenzene", "Thiourea", "Bromine", "Sodium hydroxide", "Sodium nitrite", "Sulfuric acid", "Sodium bicarbonate", "Aniline" ], "Reaction": [ "Step 1: Bromination of benzene to obtain bromobenzene", "Step 2: Reaction of bromobenzene with thiourea in the presence of sodium hydroxide to obtain 4-bromo-1,2-thiazole", "Step 3: Nitration of 4-bromo-1,2-thiazole with nitric acid to obtain 4-bromo-3-nitro-1,2-thiazole", "Step 4: Reduction of 4-bromo-3-nitro-1,2-thiazole with iron and hydrochloric acid to obtain 4-bromo-3-amino-1,2-thiazole", "Step 5: Diazotization of aniline with sodium nitrite and hydrochloric acid to obtain diazonium salt", "Step 6: Coupling of the diazonium salt with 4-bromo-3-amino-1,2-thiazole in the presence of sulfuric acid to obtain 4-bromo-3-phenyl-1,2-thiazol-5-amine", "Step 7: Neutralization of the reaction mixture with sodium bicarbonate and isolation of the product by filtration and washing with water" ] } | |

CAS RN |

16187-93-2 |

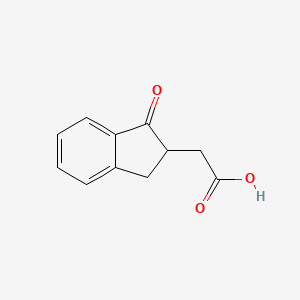

Molecular Formula |

C9H7BrN2S |

Molecular Weight |

255.1 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.